1-Chloro-2-(difluoromethoxy)-3-iodobenzene: A Trifunctional Scaffold for Advanced Molecular Design
1-Chloro-2-(difluoromethoxy)-3-iodobenzene: A Trifunctional Scaffold for Advanced Molecular Design
Executive Summary
In modern medicinal chemistry and agrochemical development, the strategic design of molecular scaffolds dictates the efficiency of downstream synthesis and the pharmacokinetic viability of the final product. 1-Chloro-2-(difluoromethoxy)-3-iodobenzene (CAS: 1261670-28-3) represents a highly specialized, polyhalogenated building block designed for precision engineering[1].
This molecule provides three orthogonal reactive sites: a highly labile carbon-iodine (C-I) bond, a robust carbon-chlorine (C-Cl) bond, and a metabolically stable difluoromethoxy (-OCF₂H) group[2]. By leveraging the distinct bond dissociation energies of these functional groups, researchers can execute divergent, multi-step synthetic pathways without the need for cumbersome protection/deprotection sequences.
Structural & Physicochemical Profiling
Understanding the physicochemical baseline of this scaffold is critical for predicting its behavior in both catalytic cycles and biological systems. The table below summarizes its core quantitative data and the mechanistic implications of its structural features.
| Property | Value | Mechanistic Implication |
| CAS Number | 1261670-28-3[1] | Unique identifier for procurement and regulatory tracking. |
| Molecular Weight | 304.46 g/mol [2] | Highly mass-efficient scaffold for fragment-based drug discovery. |
| LogP (Estimated) | ~4.1[1] | High lipophilicity; enhances passive membrane permeability. |
| C-I Bond Energy | ~65 kcal/mol | Primary site for oxidative addition; highly labile under mild Pd(0) catalysis. |
| C-Cl Bond Energy | ~96 kcal/mol | Secondary site for cross-coupling; remains inert unless subjected to harsh conditions. |
| C-F Bond Energy | ~116 kcal/mol[3] | Metabolically inert; strongly resists Cytochrome P450 enzymatic cleavage. |
Mechanistic Rationale: The Trifunctional Advantage
The true value of 1-chloro-2-(difluoromethoxy)-3-iodobenzene lies in its orthogonal reactivity . The causality behind this reactivity is rooted in fundamental thermodynamics.
Because the C-I bond (~65 kcal/mol) is significantly weaker than the C-Cl bond (~96 kcal/mol), palladium catalysts will selectively undergo oxidative addition at the iodine position[3]. This allows chemists to perform a Suzuki, Sonogashira, or Heck coupling at the C3 position while leaving the C1 chlorine atom completely untouched. Once the first coupling is complete, the remaining C-Cl bond can be activated using highly active, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or BrettPhos) at elevated temperatures to install a second, distinct functional group.
Fig 1: Orthogonal cross-coupling strategy leveraging bond dissociation energy differentials.
Experimental Workflows: Chemoselective Suzuki-Miyaura Coupling
To harness the orthogonal nature of this scaffold, the experimental conditions must be tightly controlled. The following protocol outlines a self-validating system for chemoselective arylation at the C-I bond.
Objective : Selectively arylate the C3 position while preserving the C1 chlorine atom for downstream functionalization.
Reagents :
-
1-Chloro-2-(difluoromethoxy)-3-iodobenzene (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
Na₂CO₃ (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology :
-
Degassing (Critical Step) : Dissolve the aryl halide and boronic acid in 1,4-dioxane. Sparge the mixture with argon for 15 minutes.
-
Causality: Oxygen insertion leads to homocoupling of the boronic acid and degrades the Pd(0) active catalyst species, stalling the reaction.
-
-
Catalyst Addition : Add Pd(dppf)Cl₂ under a positive argon stream.
-
Causality: The bulky dppf ligand enforces a large bite angle on the palladium center. This accelerates reductive elimination and sterically hinders the catalyst from over-inserting into the stronger C-Cl bond.
-
-
Base Addition & Heating : Add the aqueous Na₂CO₃ and heat the biphasic mixture to 80°C for 4-6 hours.
-
Causality: A temperature of 80°C provides sufficient thermal energy to overcome the activation barrier for C-I oxidative addition but remains well below the thermodynamic threshold required to activate the C-Cl bond. Mild bases like Na₂CO₃ prevent premature side reactions that stronger bases (like KOtBu) might induce.
-
-
Validation & Quality Control : Quench the reaction with water, extract with ethyl acetate, and analyze the crude mixture via LC-MS.
-
Self-Validation System: The product mass must reflect a net change of (Mass_Aryl - 126 Da). Crucially, the isotopic signature must display a strict 3:1 ratio (M : M+2), confirming that the chlorine atom remains intact on the aromatic ring.
-
Applications in Medicinal Chemistry: Overcoming Metabolic Liabilities
Beyond its synthetic utility, the central difluoromethoxy (-OCF₂H) group is a highly prized motif in drug development. It acts as a "lipophilic hydrogen bond donor" [4]. Unlike the fully fluorinated trifluoromethoxy (-OCF₃) group, the -OCF₂H moiety retains a polarized C-H bond. The highly electronegative fluorine atoms withdraw electron density, rendering the hydrogen atom acidic enough to participate in hydrogen bonding with biological targets (acting as a bioisostere for a hydroxyl or thiol group) while simultaneously increasing membrane permeability[4].
Furthermore, the -OCF₂H group is a powerful tool for enhancing metabolic stability. In traditional drug design, methoxy (-OCH₃) groups are frequently employed to occupy hydrophobic pockets in target proteins. However, they are notorious metabolic hotspots, highly susceptible to Cytochrome P450 (CYP450)-mediated O-demethylation, which leads to rapid drug clearance[5].
By substituting the hydrogen atoms with fluorine, the bond dissociation energy is drastically increased to ~116 kcal/mol. This effectively blocks the enzymatic oxidation pathway, prolonging the drug's plasma half-life and improving overall bioavailability[3].
Fig 2: CYP450 metabolic blockade achieved by substituting -OCH3 with a -OCF2H group.
References
-
molaid.com - 1-Chloro-2-(difluoromethoxy)-3-iodobenzene - CAS号 1261670-28-3. Available at: 1
-
BenchChem - 2-Chloro-1-(difluoromethoxy)-3-iodobenzene (CAS: 1261670-28-3). Available at: 2
-
BenchChem - The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Available at: 6
-
ACS Publications - Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Available at: 4
-
NIH.gov (PMC) - On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Available at:3
Sources
- 1. 1-Chloro-2-(difluoromethoxy)-3-iodobenzene - CAS号 1261670-28-3 - 摩熵化学 [molaid.com]
- 2. benchchem.com [benchchem.com]
- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
